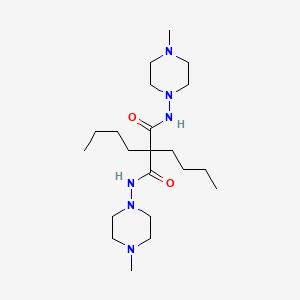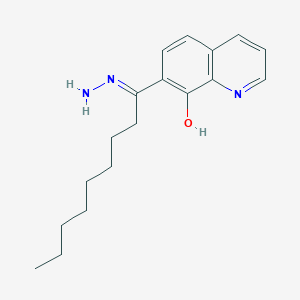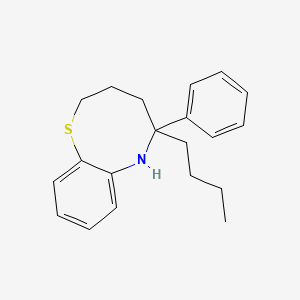![molecular formula C11H19N B14385444 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-80-5](/img/structure/B14385444.png)
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a heterocyclic compound that features a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a multicomponent reaction involving N-propargyl or allyl amine, allyl or propargyl ethers, acrolein, and β-oxobutenoates can be catalyzed by cerium(IV) ammonium nitrate to form the desired azepine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene: Another azepine derivative with similar structural features.
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine: Shares the azepine scaffold but differs in functional groups and reactivity.
Uniqueness
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
90038-80-5 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC名 |
10-methyl-2-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-4-5-9-7-11(8)12-6-2-3-10(9)12/h8-11H,2-7H2,1H3 |
InChIキー |
AZCUPKCRCIQDAH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2CC1N3C2CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)

![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
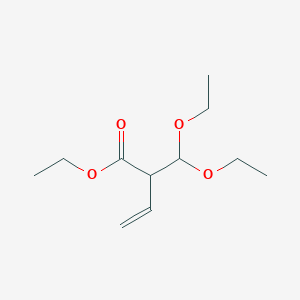
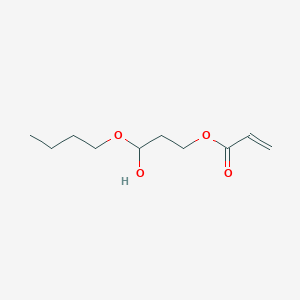
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
